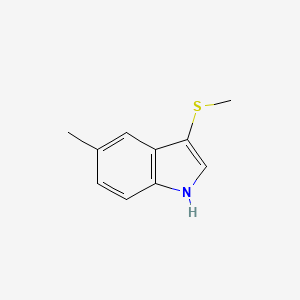
5-Methyl-3-(methylthio)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(methylthio)-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methyl group at the 5-position and a methylthio group at the 3-position of the indole ring makes this compound unique and interesting for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylthio)-1H-indole can be achieved through several methods One common approach involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production may also involve continuous flow reactors to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methyl-3-(methylthio)-1H-indole can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, resulting in the formation of 5-methylindole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methylindole.
Substitution: Various substituted indoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-3-(methylthio)-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential. Studies are ongoing to explore its use in treating various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(methylthio)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Methylindole: Lacks the methylthio group at the 3-position.
3-Methylthioindole: Lacks the methyl group at the 5-position.
Indole: The parent compound without any substituents.
Uniqueness: 5-Methyl-3-(methylthio)-1H-indole is unique due to the presence of both a methyl group at the 5-position and a methylthio group at the 3-position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11NS |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
5-methyl-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)10(12-2)6-11-9/h3-6,11H,1-2H3 |
Clé InChI |
QRWMIHIBUBHCDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



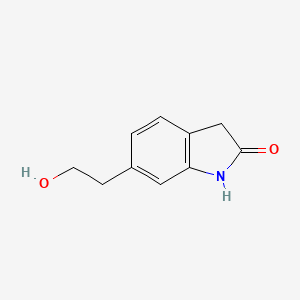
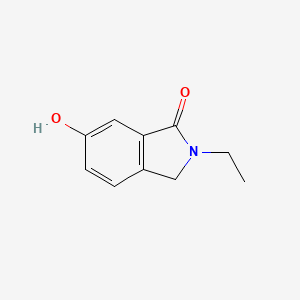

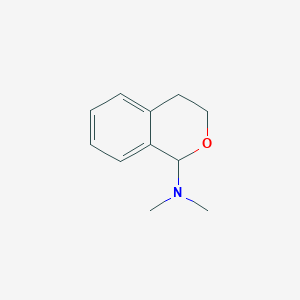
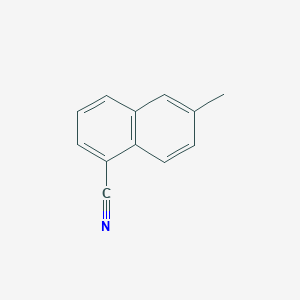
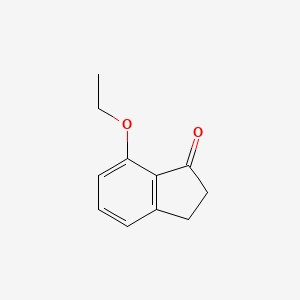

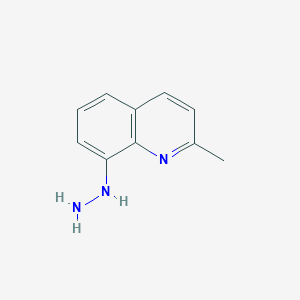

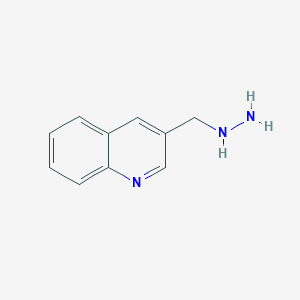
![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)


